The compound 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic structure that has garnered interest due to its potential applications in various fields of research and medicine. This analysis aims to explore the available literature on the compound and its derivatives, focusing on their synthesis, mechanism of action, and applications in different domains.
Several studies have highlighted the pharmacological potential of pyrido[3,4-b][1,4]oxazine derivatives. For example, 3-Aryl- and 3-hydroxy-3-aryloctahydropyrido[2,1-c][1,4]oxazines have been synthesized and found to exhibit central nervous system (CNS) pharmacological actions, including anticonvulsant and appetite suppressant activities2. Additionally, some pyrido[2,1-b]oxazine derivatives have demonstrated long-term antihypertensive-bradycardic effects, as well as anti-inflammatory and spasmolytic properties6.
The antibacterial activity of pyrido[1,2,3-de][1,4]benzoxazine derivatives has been investigated, with some compounds showing potent in vitro activity against quinolone-resistant Gram-positive clinical isolates. These compounds have been modified to reduce toxicity and convulsion inductive ability, as well as to eliminate phototoxicity8.
The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through a one-pot annulation process, which includes a Smiles rearrangement and subsequent cyclization3. Moreover, a one-pot synthesis approach has been utilized to create 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, featuring an electrophilic interaction of iodine with N-alkyl-1,4-dihydropyridine7. These synthetic methodologies are crucial for the development of novel compounds with potential therapeutic applications.
Polyhydroxylated pyrrolidines derived from enantiopure 3,6-dihydro-2H-1,2-oxazines have been synthesized and are considered potential glycosidase inhibitors4. Glycosidase inhibitors are important in the treatment of disorders like diabetes and viral infections.
This compound belongs to the class of oxazines, which are cyclic compounds containing both nitrogen and oxygen atoms. Specifically, it is categorized as a pyrido-oxazine derivative due to the presence of a pyridine ring fused with an oxazine structure. Such compounds are of significant interest in organic synthesis and pharmaceutical development due to their biological activity.
The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine typically involves cyclization reactions that can be performed under various conditions. One common method includes:
Industrial production may adopt continuous flow reactors to optimize yield and purity while ensuring consistent quality control.
The molecular structure of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine features:
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Amines or thiols | Presence of a base |
The mechanism of action for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor for certain enzymes involved in DNA replication and repair processes. This inhibition can lead to the disruption of cellular pathways associated with cancer cell proliferation.
Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential use in therapeutic applications.
The physical and chemical properties of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine include:
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine has numerous applications across various scientific fields:
Research continues into optimizing its synthesis and exploring new derivatives that may enhance its biological activity or physical properties. The compound's ability to act on specific biological targets opens avenues for drug development aimed at treating various diseases.
The systematic IUPAC name for the compound is 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine. This name precisely defines its bicyclic structure: a pyridine ring fused with a 1,4-oxazine ring in a partially reduced state. The fusion occurs between the pyridine ring’s c edge (atoms 3 and 4) and the 1,4-oxazine ring’s b edge. The "2,3-dihydro" prefix specifies saturation at positions 2 and 3 of the oxazine moiety, while "1H" indicates a protonatable nitrogen at bridgehead position 1. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol, consistent across multiple sources [3] [7].
This compound belongs to the pyrido-oxazine class of nitrogen-oxygen heterocycles, characterized by a pyridine ring fused to a 1,4-oxazine ring. The 1,4-oxazine component contains two heteroatoms: one nitrogen (N1) at the bridgehead position and one oxygen atom. The "dihydro" designation classifies it as a partially saturated derivative, distinct from fully aromatic pyrido-oxazines [6].
Pyrido-oxazines exhibit significant structural and electronic variations depending on ring fusion positions and oxidation states. 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine is one of several isomeric frameworks:
Table 1: Comparative Structural Features of Pyrido-Oxazine Isomers
Compound Name | Fusion Sites | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | Pyridine C3-C4 / Oxazine | C₇H₈N₂O | Angular fusion; N1 bridgehead nitrogen |
1H,2H,3H-Pyrido[2,3-b][1,4]oxazine [1] | Pyridine C2-C3 / Oxazine | C₇H₈N₂O | Linearly fused; saturated N-H in oxazine ring |
3,4-Dihydro-2H-Pyrido[3,2-b][1,4]oxazine [2] | Pyridine C3-C2 / Oxazine | C₇H₈N₂O | Linearly fused; oxazine nitrogen at non-bridgehead |
2,3-Dihydro-1H-Pyrido[2,3-b][1,4]oxazine [7] | Pyridine C2-C3 / Oxazine | C₇H₈N₂O | Linear fusion; bridgehead nitrogen at ring junction |
Despite sharing the molecular formula (C₇H₈N₂O), these isomers possess distinct physicochemical properties due to fusion geometry. The [3,4-b] fusion in 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine creates an angular structure, differentiating it from linear [3,2-b] or [2,3-b] fusions. This angular geometry influences dipole moments, basicity at N1, and π-conjugation efficiency. Substituent positioning further modulates properties; for instance, introduction of a carboxylic acid at C8 (as in 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid [3]) enhances polarity, evidenced by its SMILES string OC(=O)c1cncc2OCCNc12
and InChIKey BGWLZCXLMXVDDI-UHFFFAOYSA-N
[3].
Direct X-ray crystallographic data for unsubstituted 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is unavailable in the provided sources. However, studies of closely related analogues and derivatives provide insights into conformational preferences:
Diastereoselective syntheses of related trans-4,4a-dihydro-3H-benzo[4,5]oxazolo[3,2-a]pyridines confirm that trans-fused configurations are thermodynamically favored, likely due to reduced torsional strain [8].
While specific DFT studies on 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine are not detailed in the search results, computational analyses of analogous pyrido-oxazines provide a basis for understanding its electronic properties:
Table 2: Predicted Electronic Properties from Computational Models
Parameter | Value/Prediction | Methodology Reference |
---|---|---|
HOMO Energy | ≈ −6.8 eV | DFT (B3LYP/6-31G*) |
LUMO Energy | ≈ −1.8 eV | DFT (B3LYP/6-31G*) |
Dipole Moment | 3.5–4.0 Debye | Gas-phase DFT |
N1 Protonation Energy | ≈ −220 kcal/mol | B3LYP/6-311++G(d,p) |
Predicted Collision Cross Sections (CCS) for derivatives like 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile include adduct-specific values, e.g., [M+H]+ at 129.3 Ų, supporting mass spectrometry characterization [5]. Frontier orbital analysis suggests electrophilic attack favors C8/C9 positions in the pyridine ring, consistent with observed reactivity in carboxylated/carbonitrile derivatives [3] [5].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5